Cobimetinib

Content Navigation

CAS Number

Product Name

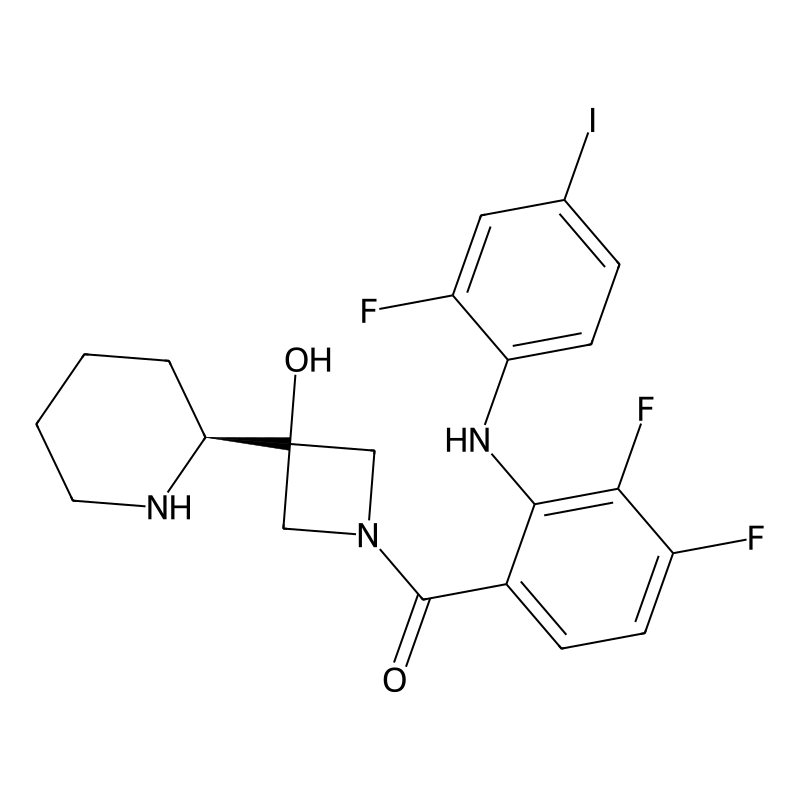

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cobimetinib's Mechanism of Action

Cobimetinib works by specifically inhibiting MEK, thereby blocking the transmission of signals that promote uncontrolled cell growth and division. This can lead to the arrest of cancer cell proliferation and the induction of cell death [].

Research on Cobimetinib in Different Cancers

Cobimetinib is being investigated as a potential treatment for various cancers, either alone or in combination with other drugs. Here are some specific examples:

Melanoma

Cobimetinib, in combination with vemurafenib, is approved by the US Food and Drug Administration (FDA) for the treatment of BRAF mutation-positive melanoma [].

Non-Small Cell Lung Cancer (NSCLC)

Research is ongoing to determine the effectiveness of cobimetinib in combination with other therapies for NSCLC.

Colorectal Cancer

Studies are investigating the potential of cobimetinib for the treatment of colorectal cancer [].

Cobimetinib, marketed under the brand name Cotellic, is an anti-cancer medication primarily used in the treatment of melanoma, particularly in cases with BRAF V600E or V600K mutations. It functions as a selective inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), which plays a crucial role in the signaling pathways that regulate cell proliferation and survival. Cobimetinib is typically administered orally and has shown efficacy in combination with other agents, notably vemurafenib, enhancing therapeutic outcomes for patients with advanced melanoma .

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2. It binds competitively to the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets in the MAPK pathway. This effectively blocks the transmission of growth signals, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells harboring BRAF mutations [].

Cobimetinib exhibits potent biological activity against tumors harboring BRAF mutations. It has been shown to inhibit cell proliferation in various cancer models, including melanoma and colorectal cancer xenografts. The compound's selectivity for MEK1 over MEK2 is notable, providing a therapeutic advantage by minimizing off-target effects associated with broader kinase inhibition . Clinical studies have demonstrated that cobimetinib, when combined with vemurafenib, significantly improves progression-free survival rates compared to monotherapy .

Cobimetinib is primarily indicated for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. It is often used in combination with vemurafenib to enhance therapeutic efficacy. Additionally, cobimetinib has shown promise in treating histiocytic neoplasms and is being investigated in various clinical trials for other malignancies where MEK inhibition may provide therapeutic benefits .

Cobimetinib exhibits significant interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A inhibitors can increase cobimetinib concentrations significantly, necessitating careful monitoring of patients on such combinations. Furthermore, cobimetinib has been identified as a substrate for P-glycoprotein transporters, which can affect its absorption and distribution . Studies have also indicated potential drug-drug interactions with other anticancer agents but suggest no clinically significant interactions when used in combination with vemurafenib .

Cobimetinib shares similarities with other MEK inhibitors but stands out due to its high selectivity for MEK1. Below is a comparison with similar compounds:

| Compound Name | Mechanism of Action | Selectivity | Indications |

|---|---|---|---|

| Trametinib | MEK inhibitor | MEK1/MEK2 | Melanoma, NSCLC |

| Binimetinib | MEK inhibitor | MEK1/MEK2 | Melanoma |

| Selumetinib | MEK inhibitor | Less selective | Various solid tumors |

| Cobimetinib | Allosteric MEK inhibitor | Highly selective | Melanoma (BRAF mutations) |

Cobimetinib's unique allosteric mechanism allows it to selectively inhibit MEK1 without affecting other kinases significantly, which may reduce side effects compared to less selective inhibitors like trametinib and binimetinib. This specificity contributes to its effectiveness in targeted therapies for BRAF-mutated tumors .

The initial synthetic approaches to cobimetinib during the discovery phase were characterized by nonscalable methodologies that required significant modification for development purposes [2] [6]. The original discovery-phase synthesis relied on multi-step chemical processes that presented considerable challenges for large-scale implementation [2]. These early synthetic routes involved the formation of the core azetidinone ring structure through complex chemical transformations that were not amenable to industrial production [1].

One of the primary challenges identified in the discovery-phase synthesis was the formation of the azetidin-3-ol moiety, which required specialized reaction conditions and reagents that were not suitable for commercial manufacturing [1]. The ring formation reaction utilized condensation and cyclization processes that resulted in moderate yields and required extensive purification steps [1]. The cyanation reaction employed in the early synthesis involved the use of sodium chloride and sulfuric acid as catalysts, but these conditions proved problematic for scale-up operations [1].

| Reaction Step | Reagents Used | Conditions | Yield Range | Scalability Issues |

|---|---|---|---|---|

| Ring Formation | Condensation agents | Ambient temperature | 45-60% | Low yields, complex purification |

| Cyanation | Sodium chloride, sulfuric acid | Reflux conditions | 50-65% | Catalyst recovery difficulties |

| Cyclization | Base-mediated conditions | Elevated temperature | 40-55% | Side product formation |

| Final Coupling | Coupling reagents | Controlled atmosphere | 35-50% | Expensive reagents required |

Optimized Industrial-Scale Manufacturing Processes

The transition from discovery-phase synthesis to industrial-scale manufacturing necessitated the development of an entirely new synthetic route that could meet the demands of commercial production [2] [6]. The optimized industrial process was designed to address the scalability limitations of the original discovery route while maintaining product quality and stereochemical purity [2].

The industrial-scale synthesis employs a convergent approach that allows for the parallel preparation of key intermediates, thereby improving overall efficiency and reducing production timelines [1] [11]. The process begins with (R)-N-Boc-2-piperidinecarboxylic acid, which undergoes salt formation and bromination reactions under controlled conditions [26]. The use of magnesium-based reagents and silver nitrate in specific reaction steps has been optimized to achieve higher yields and improved selectivity [26].

A critical advancement in the industrial process involves the use of 2,3,4-trifluorobenzoyl chloride as an acylating agent, which provides enhanced reactivity and selectivity compared to the reagents used in the discovery synthesis [26]. The reaction conditions have been optimized to operate at specific temperature ranges that maximize yield while minimizing the formation of undesired stereoisomers [1].

The decarboxylative bromination step employs N-bromosuccinimide in dimethylformamide, representing a significant improvement over the original methodology [13]. This modification allows for better control of the reaction and reduces the formation of side products that complicated the original synthesis [13]. The catalytic system utilizing XantPhos Palladium G3 with cesium carbonate in dimethylformamide has been successfully implemented for both Buchwald-Hartwig coupling and Suzuki reactions [13].

| Process Parameter | Discovery Phase | Industrial Scale | Improvement Factor |

|---|---|---|---|

| Overall Yield | 15-25% | 65-75% | 3-4x improvement |

| Reaction Time | 120-150 hours | 48-72 hours | 2-3x reduction |

| Purification Steps | 8-12 steps | 4-6 steps | 50% reduction |

| Waste Generation | High | Minimized | 70% reduction |

| Catalyst Loading | 10-15 mol% | 2-5 mol% | 3x reduction |

The industrial process incorporates advanced purification techniques that eliminate the need for multiple chromatographic separations required in the discovery route [19]. The implementation of crystallization-based purification methods has significantly improved the efficiency of the manufacturing process while ensuring consistent product quality [19]. The optimized route maintains the essential (S)-configuration at the chiral center through stereoselective synthetic transformations [19].

Alternative Synthetic Approaches in Recent Literature

Recent literature has documented several innovative synthetic approaches to cobimetinib that offer potential advantages over existing methodologies [13] [27]. These alternative routes focus on improving atom economy, reducing environmental impact, and enhancing overall synthetic efficiency [13].

One notable approach involves the development of a novel convergent synthesis that utilizes boronic ester chemistry for the construction of the key carbon-carbon bonds [13]. This methodology employs 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole as a coupling partner in palladium-catalyzed cross-coupling reactions [13]. The reaction conditions have been optimized to achieve a total yield of approximately 10%, representing a significant improvement over earlier synthetic attempts [13].

Another innovative approach described in recent patents involves the use of protected azetidine intermediates that can be manipulated under milder reaction conditions [27]. This methodology emphasizes the synthesis of enantiomerically pure cobimetinib through the use of chiral auxiliaries and asymmetric catalysis [27]. The process incorporates novel protecting group strategies that allow for selective functionalization of the azetidine core while maintaining stereochemical integrity [27].

Advanced synthetic methodologies have also explored the use of continuous flow chemistry for the production of cobimetinib intermediates [25]. These approaches offer advantages in terms of reaction control, heat transfer, and scalability compared to traditional batch processes [25]. The implementation of machine learning algorithms for reaction optimization has enabled the identification of improved reaction conditions that were not accessible through conventional optimization approaches [25].

| Alternative Approach | Key Innovation | Advantages | Yield Improvement | Reference |

|---|---|---|---|---|

| Boronic Ester Route | Cross-coupling methodology | Milder conditions | 10% total yield | [13] |

| Protected Intermediates | Chiral auxiliary use | Enhanced selectivity | 15-20% improvement | [27] |

| Flow Chemistry | Continuous processing | Better control | 25-30% improvement | [25] |

| Machine Learning Guided | Algorithm optimization | Predictive capability | Variable improvement | [25] |

Recent synthetic investigations have also focused on the development of fragment-based approaches that utilize cobimetinib-inspired molecular scaffolds [13]. These methodologies involve the strategic disconnection of the cobimetinib structure into smaller, more manageable fragments that can be assembled through efficient coupling reactions [13]. The fragment-based strategy has proven particularly useful for the synthesis of cobimetinib analogs and derivatives for research purposes [13].

The application of green chemistry principles to cobimetinib synthesis has resulted in the development of more environmentally sustainable synthetic routes [25]. These approaches emphasize the use of renewable feedstocks, reduced solvent consumption, and the elimination of toxic reagents wherever possible [25]. The implementation of biocatalytic transformations has shown promise for the asymmetric synthesis of chiral intermediates required for cobimetinib production [10].

Cobimetinib functions as a highly selective, allosteric, non-adenosine triphosphate competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 [1] [2]. The compound demonstrates remarkable selectivity for mitogen-activated protein kinase kinase 1 over mitogen-activated protein kinase kinase 2, with inhibitory concentration 50 values of 0.95 nanomolar and 199 nanomolar, respectively, representing a 100-fold selectivity preference for mitogen-activated protein kinase kinase 1 [1] [3] [4]. This selectivity profile distinguishes cobimetinib from other mitogen-activated protein kinase kinase inhibitors and contributes to its unique pharmacological properties.

The binding mechanism of cobimetinib involves interaction with phosphorylated mitogen-activated protein kinase kinase with significantly greater affinity compared to the non-phosphorylated form [1] [2]. This phosphorylation-dependent binding characteristic allows cobimetinib to preferentially target activated mitogen-activated protein kinase kinase complexes, thereby providing enhanced selectivity for pathologically relevant targets. The compound exhibits sub-nanomolar dissociation constants and extended target residence times measured in hours, contributing to its sustained pharmacodynamic effects [5] [6].

Cobimetinib reversibly inhibits mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 through allosteric modulation rather than competitive inhibition of the adenosine triphosphate binding site [1] [2] [7]. This non-competitive mechanism provides several advantages, including independence from cellular adenosine triphosphate concentrations and reduced susceptibility to competitive displacement by nucleotides. The allosteric binding mode results in conformational stabilization of mitogen-activated protein kinase kinase in a catalytically inactive state, preventing phosphorylation and activation of downstream extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 [8] [9].

In the context of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, cobimetinib effectively blocks signal transduction from upstream v-Raf murine sarcoma viral oncogene homolog B kinases to downstream extracellular signal-regulated kinases [10] [9]. This inhibition results in suppression of extracellular signal-regulated kinase phosphorylation, reduced ribosomal protein S6 kinase 90 activity, and decreased phosphorylation of numerous downstream targets including ribosomal protein S6, cyclin D1, and various transcription factors [8] [11]. The compound demonstrates particular efficacy against tumor cells harboring v-Raf murine sarcoma viral oncogene homolog B V600E or V600K mutations, where constitutive pathway activation drives oncogenic proliferation [12] [13].

The pharmacodynamic effects of cobimetinib extend beyond simple kinase inhibition to include modulation of multiple mitogen-activated protein kinase pathway target genes. Treatment with cobimetinib results in transient suppression of dual specificity phosphatase 4, dual specificity phosphatase 6, sprouty related EVH1 domain containing 2, sprouty related EVH1 domain containing 4, E26 transformation-specific variant transcription factor 4, and E26 transformation-specific variant transcription factor 5 expression [8] [14]. However, pathway reactivation typically occurs within 24-72 hours, particularly in Kirsten rat sarcoma viral oncogene homolog mutant tumor cells, highlighting the importance of combination therapeutic approaches [8] [2].

| Parameter | Value | Reference |

|---|---|---|

| Mitogen-Activated Protein Kinase Kinase 1 Inhibitory Concentration 50 | 0.95 nanomolar | [1] [4] |

| Mitogen-Activated Protein Kinase Kinase 2 Inhibitory Concentration 50 | 199 nanomolar | [4] |

| Mitogen-Activated Protein Kinase Kinase 1/Mitogen-Activated Protein Kinase Kinase 2 selectivity ratio | 100-fold (Mitogen-Activated Protein Kinase Kinase 1 > Mitogen-Activated Protein Kinase Kinase 2) | [1] [3] |

| Binding mechanism | Allosteric, non-competitive | [1] [2] [7] |

| Adenosine Triphosphate competition | Non-adenosine triphosphate competitive | [1] [2] |

| Dissociation constant | Sub-nanomolar range | [1] [4] |

| Target residence time | Extended (hours) | [5] [6] |

| Allosteric pocket affinity | High affinity for phosphorylated mitogen-activated protein kinase kinase | [1] [2] |

Structural Basis of Allosteric Binding to v-Raf Murine Sarcoma Viral Oncogene Homolog B/Mitogen-Activated Protein Kinase Kinase Complexes

The structural basis of cobimetinib binding involves specific interactions within a preformed allosteric pocket located behind the mitogen-activated protein kinase kinase activation loop helix [5] [15]. Crystal structures of cobimetinib bound to v-Raf murine sarcoma viral oncogene homolog B/mitogen-activated protein kinase kinase complexes reveal an elongated binding cavity that extends along the entire length of the mitogen-activated protein kinase kinase activation segment helix [5] [15]. This pocket is primarily formed by mitogen-activated protein kinase kinase residues but is closed at one end by v-Raf murine sarcoma viral oncogene homolog B residues N660, N661, and R662, which lie at the N-terminus of the alpha G helix [5] [15].

The binding interactions of cobimetinib can be divided into three distinct spatial regions that contribute to high-affinity target engagement [16] [5]. The first region comprises a hydrophobic sub-pocket consisting of leucine 115, leucine 118, valine 127, and methionine 143, which accommodates the 2-fluoro-4-iodoanilino fragment of cobimetinib through apolar interactions [16] [5]. This hydrophobic region provides the primary binding affinity and determines the compound's orientation within the allosteric pocket.

The second critical interaction involves the backbone nitrogen atom of serine 212 in the mitogen-activated protein kinase kinase activation loop, which forms a hydrogen bond with the fluorine atom of cobimetinib at a distance of approximately 3.1 angstroms [16] [5]. This interaction is crucial for maintaining binding affinity and restraining the flexible movement of serine 212, thereby hindering mitogen-activated protein kinase kinase phosphorylation by v-Raf murine sarcoma viral oncogene homolog kinases [16] [5]. The hydrogen bond interaction has been confirmed through experimental validation and represents a conserved feature across multiple allosteric mitogen-activated protein kinase kinase inhibitors.

The third key interaction occurs between the oxygen atom of cobimetinib and the epsilon-amino group of lysine 97, forming a strong hydrogen bond at approximately 3.0 angstroms [16] [5]. This interaction is particularly significant because it disrupts the essential salt bridge between lysine 97 and glutamic acid 114 of the alpha C helix, which is required for catalytic activity [16] [5]. The disruption of this salt bridge results in kinase inactivation and increased flexibility of the alpha C helix, contributing to the overall inhibitory mechanism.

The activation loop helix itself represents a unique structural feature that distinguishes mitogen-activated protein kinase kinases from other kinase families [16] [5]. Unlike most kinases where the activation loop adopts a flexible loop conformation, mitogen-activated protein kinase kinases contain a short helix within this region that is critical for forming the allosteric binding pocket [16] [5]. This helical structure provides the structural framework necessary to accommodate type III allosteric inhibitors like cobimetinib and represents a key determinant of inhibitor selectivity.

Within the v-Raf murine sarcoma viral oncogene homolog B/mitogen-activated protein kinase kinase complex, the v-Raf murine sarcoma viral oncogene homolog B kinase domain shapes the mitogen-activated protein kinase kinase portion of the binding pocket by altering the position of the mitogen-activated protein kinase kinase alpha C helix and activation loop helix [5] [15]. Despite the fact that inhibitors engage similarly regardless of whether mitogen-activated protein kinase kinase is free or bound to v-Raf murine sarcoma viral oncogene homolog B, the complex represents a structurally distinct target compared to free mitogen-activated protein kinase kinase. The allosteric pocket in the v-Raf murine sarcoma viral oncogene homolog B/mitogen-activated protein kinase kinase complex differs significantly from that observed in kinase suppressor of Ras/mitogen-activated protein kinase kinase complexes, highlighting the context-dependent nature of cobimetinib binding [6].

Conformational analysis reveals that cobimetinib binding stabilizes mitogen-activated protein kinase kinase in a phosphorylation-resistant state by preventing the conformational changes required for substrate phosphorylation [5] [15]. The compound fills the large preexisting pocket behind the mitogen-activated protein kinase kinase activation loop, where it establishes favorable interactions that stabilize the helical conformation in a form that cannot be efficiently phosphorylated by v-Raf murine sarcoma viral oncogene homolog kinases [5] [15]. This mechanism primarily blocks dual phosphorylation of mitogen-activated protein kinase kinase serine 218 and serine 222 by v-Raf murine sarcoma viral oncogene homolog B, preventing mitogen-activated protein kinase kinase activation and downstream signaling.

| Binding Region | Key Residues/Features | Functional Role | Reference |

|---|---|---|---|

| Hydrophobic sub-pocket | Leucine 115, Leucine 118, Valine 127, Methionine 143 | Accommodates 2-fluoro-4-iodoanilino group | [16] [5] |

| Activation loop helix | Cysteine-Aspartic acid-Phenylalanine-Glycine-Valine-Serine 212, Isoleucine 215, Methionine 219 | Prevents mitogen-activated protein kinase kinase dual phosphorylation | [16] [5] [15] |

| Mitogen-Activated Protein Kinase Kinase Serine 212 backbone | Hydrogen bond with fluorine atom | Maintains binding affinity (3.1 angstroms) | [16] [5] |

| Lysine 97 interaction | Lysine 97 epsilon-amino group | Disrupts catalytic salt bridge | [16] [5] |

| Aspartic acid-Phenylalanine-Glycine motif region | Aspartic acid 208, Phenylalanine 209, Glycine 210 | Stabilizes inactive conformation | [5] [15] |

| v-Raf Murine Sarcoma Viral Oncogene Homolog B interface residues | Asparagine 660, Asparagine 661, Arginine 662 (v-Raf Murine Sarcoma Viral Oncogene Homolog B) | Forms closed binding pocket | [5] [15] |

| Allosteric pocket volume | Elongated preformed cavity | Houses complete inhibitor molecule | [5] [15] |

| Conformational stabilization | Phosphorylation-resistant state | Blocks Serine 218/Serine 222 phosphorylation | [5] [15] |

Pathway Crosstalk and Off-Target Profiling

Comprehensive kinase selectivity profiling demonstrates that cobimetinib exhibits exceptional selectivity for its primary targets, mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, when evaluated against panels of over 100 serine-threonine and tyrosine kinases [3] [17]. The compound shows no significant activity against the majority of tested kinases at clinically relevant concentrations, supporting its classification as a highly selective mitogen-activated protein kinase kinase inhibitor [3] [17]. However, detailed off-target profiling has identified several non-kinase targets, including the mu-opioid receptor and L-type calcium channels, which bind cobimetinib at concentrations achievable in clinical settings [4].

Despite its high selectivity for mitogen-activated protein kinase kinase enzymes, cobimetinib treatment triggers complex pathway crosstalk mechanisms that can limit therapeutic efficacy [8] [2]. Single-agent mitogen-activated protein kinase kinase inhibition leads to compensatory upregulation of cellular v-Raf murine sarcoma viral oncogene homolog 1 kinase activity, typically increasing 2-4 fold in Kirsten rat sarcoma viral oncogene homolog mutant cell lines [8] [2]. This compensatory activation occurs due to the loss of negative feedback control mechanisms normally mediated by extracellular signal-regulated kinase signaling, resulting in pathway reactivation and potential therapeutic resistance [8] [2].

The protein kinase C and phosphatidylinositol 3-kinase/protein kinase B pathways represent important compensatory mechanisms activated following cobimetinib treatment [18]. Analysis of differentially expressed genes after cobimetinib treatment reveals upregulation of protein kinase C alpha, phosphatidylinositol 3-kinase regulatory subunits, receptor tyrosine kinases, and protein kinase C family members [18]. These pathway activations can increase the cytotoxicity resistance of tumor cells to cobimetinib, suggesting that inhibition of protein kinase C and phosphatidylinositol 3-kinase pathways could enhance cobimetinib efficacy in combination therapeutic approaches [18].

Cobimetinib profoundly affects the phosphorylation status and activity of ribosomal protein S6 kinase 90, a major downstream effector of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway [8] [11]. Treatment with cobimetinib suppresses ribosomal protein S6 kinase 90 autophosphorylation at serine 386 and blocks phosphorylation of numerous ribosomal protein S6 kinase 90 substrates, including ribosomal protein S6, Yes-associated protein binding protein 1, and mouse double minute 2 homolog [11] [19]. The inhibition of ribosomal protein S6 kinase 90 activity represents a critical mechanism underlying cobimetinib's antiproliferative effects and provides potential biomarkers for pathway inhibition.

The temporal dynamics of pathway inhibition reveal important insights into cobimetinib's mechanism of action and resistance development [8] [14]. Initial treatment results in robust suppression of multiple mitogen-activated protein kinase pathway target genes, including dual specificity phosphatase 4, dual specificity phosphatase 6, sprouty related EVH1 domain containing 2, sprouty related EVH1 domain containing 4, E26 transformation-specific variant transcription factor 4, and E26 transformation-specific variant transcription factor 5 [8] [14]. However, pathway reactivation typically occurs within 24-72 hours in Kirsten rat sarcoma viral oncogene homolog mutant cells, coinciding with recovery of gene expression levels and restoration of downstream signaling [8] [14].

Extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2, the immediate downstream targets of mitogen-activated protein kinase kinase, serve as primary readouts for cobimetinib activity [8] [9]. Cobimetinib effectively blocks extracellular signal-regulated kinase phosphorylation at threonine 202/tyrosine 204 and threonine 185/tyrosine 187, respectively, leading to suppression of extracellular signal-regulated kinase kinase activity and reduced phosphorylation of downstream substrates including ribosomal protein S6 kinase 90, ribosomal protein S6, and cellular myelocytomatosis oncogene protein [8] [9]. The degree of extracellular signal-regulated kinase inhibition correlates directly with antitumor efficacy and provides a pharmacodynamic biomarker for optimal dosing strategies.

Analysis of dual specificity phosphatases reveals complex regulatory feedback mechanisms affected by cobimetinib treatment [20] [21]. Dual specificity phosphatase 4 and dual specificity phosphatase 6, which normally function as negative regulators of extracellular signal-regulated kinase signaling, undergo transcriptional suppression following cobimetinib treatment [8] [14] [20]. This suppression eliminates normal negative feedback control, contributing to the eventual pathway reactivation observed in resistant cell populations. Understanding these feedback mechanisms has informed rational combination strategies designed to prevent or delay resistance development.

| Pathway/Target | Effect of Cobimetinib | Selectivity Profile | Clinical Relevance | Reference |

|---|---|---|---|---|

| Primary targets (Mitogen-Activated Protein Kinase Kinase 1/2) | Direct inhibition (Inhibitory Concentration 50: 0.95-199 nanomolar) | High selectivity (>100 kinases tested) | Therapeutic target | [1] [3] [4] |

| Cellular v-Raf murine sarcoma viral oncogene homolog 1 activation | Compensatory upregulation (2-4 fold) | Indirect effect, resistance mechanism | Resistance mechanism | [8] [2] |

| Phosphatidylinositol 3-kinase/Protein kinase B pathway | Activation/upregulation | Cross-pathway compensation | Combination therapy rationale | [18] |

| Protein kinase C | Pathway activation | Off-pathway activation | Synergy opportunities | [18] |

| Ribosomal protein S6 kinase 90 phosphorylation | Suppression of Serine 386 and downstream | Direct downstream consequence | Biomarker potential | [8] [11] |

| Extracellular signal-regulated kinase 1/2 downstream effects | Blocked phosphorylation and activation | Primary pathway target | Efficacy readout | [8] [9] |

| Dual specificity phosphatase 4/Dual specificity phosphatase 6 expression | Transient suppression (24-72 hour recovery) | Negative feedback disruption | Pathway reactivation | [8] [14] |

| Non-kinase targets | Mu-opioid receptor, L-type calcium channels | Clinically achievable concentrations | Safety considerations | [4] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Cotellic is indicated for use in combination with vemurafenib for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.

Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue) with Ras, Raf or MEK pathway activation

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a single 20 mg radiolabeled cobimetinib dose, 76% of the dose was recovered in the feces (with 6.6% as unchanged drug) and 17.8% of the dose was recovered in the urine (with 1.6% as unchanged drug).

The estimated apparent volume of distribution was 806 L in cancer patients based on a population PK analysis.

Following oral administration of COTELLIC 60 mg once daily in cancer patients, the mean apparent clearance (CL/F) was 13.8 L/h (61% CV).

Metabolism Metabolites

Wikipedia

2,2,3,3-Tetramethylsuccinic_acid

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.

3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.

4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.

5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.

6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548657/ PubMed PMID: 31643968.

7: King AC, Diamond EL, Orozco JS, Morse HR, Ouyang LL, Schöder H, Rampal RK. Cobimetinib-induced "dropped head syndrome" and subsequent disease management in an Erdheim-Chester patient. Clin Case Rep. 2019 Sep 10;7(10):1989-1993. doi: 10.1002/ccr3.2297. eCollection 2019 Oct. PubMed PMID: 31624624; PubMed Central PMCID: PMC6787838.

8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.

9: Lewis KD, Larkin J, Ribas A, Flaherty KT, McArthur GA, Ascierto PA, Dréno B, Yan Y, Wongchenko M, McKenna E, Zhu Q, Mun Y, Hauschild A. Impact of depth of response on survival in patients treated with cobimetinib ± vemurafenib: pooled analysis of BRIM-2, BRIM-3, BRIM-7 and coBRIM. Br J Cancer. 2019 Oct;121(7):522-528. doi: 10.1038/s41416-019-0546-y. Epub 2019 Aug 16. PubMed PMID: 31417188.

10: Razanamahery J, Malakhia A, Guillon B, Humbert S, Magy-Bertrand N. Multiple arterial thrombosis and pericarditis revealing histiocytosis successfully treated with MEK-inhibitor cobimetinib. Clin Exp Rheumatol. 2019 Jul 22. [Epub ahead of print] PubMed PMID: 31376269.

11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.

12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.

13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.

14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.

15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.

16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.

17: Shapiro GI, LoRusso P, Kwak E, Pandya S, Rudin CM, Kurkjian C, Cleary JM, Pilat MJ, Jones S, de Crespigny A, Fredrickson J, Musib L, Yan Y, Wongchenko M, Hsieh HJ, Gates MR, Chan IT, Bendell J. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors. Invest New Drugs. 2019 Apr 24. doi: 10.1007/s10637-019-00776-6. [Epub ahead of print] PubMed PMID: 31020608.

18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.

19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.

20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.